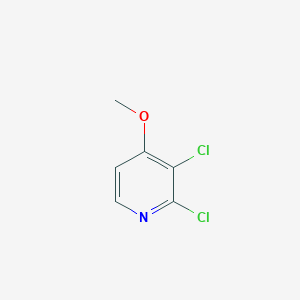

2,3-Dichloro-4-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-4-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRWPFVCRVLSBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601457 | |

| Record name | 2,3-Dichloro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033203-57-4 | |

| Record name | 2,3-Dichloro-4-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033203-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dichloro-4-methoxypyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a comprehensive technical overview of 2,3-Dichloro-4-methoxypyridine, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. Eschewing a rigid template, this document is structured to deliver an in-depth understanding of its chemical identity, properties, potential synthetic routes, and its emerging role as a valuable building block in the development of novel therapeutics.

Compound Identification and Core Properties

Chemical Identity:

-

Systematic Name: this compound

-

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Boiling Point | 239.7 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.363 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.537 (Predicted) | [3] |

| Storage | Store in an inert atmosphere at room temperature. | [2] |

Synthesis and Reactivity: A Strategic Overview

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, its synthesis can be conceptually approached based on established methodologies for substituted pyridines. The strategic placement of the chloro and methoxy groups dictates the synthetic design, which often involves the manipulation of a pre-existing pyridine core.

Conceptual Synthetic Pathways:

The synthesis of dichlorinated and methoxylated pyridines often involves a series of core reactions, including nitration, chlorination, nucleophilic substitution, and reduction. The reactivity of the pyridine ring is heavily influenced by the nature and position of its substituents. The electron-withdrawing nature of the chlorine atoms and the electron-donating resonance effect of the methoxy group create a unique electronic landscape within the molecule, influencing its reactivity in subsequent transformations.

A plausible synthetic approach could involve the selective methoxylation of a corresponding trichloropyridine precursor. For instance, the synthesis of the isomeric 2,6-dichloro-4-methoxypyridine is achieved by reacting 2,4,6-trichloropyridine with sodium methoxide in DMF.[4][5] A similar nucleophilic aromatic substitution strategy could potentially be adapted for the synthesis of the 2,3-dichloro isomer, provided a suitable starting material is available.

Key Reactivity Insights from Related Compounds:

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyridine ring are susceptible to displacement by nucleophiles. The reactivity of each chlorine atom is influenced by its position relative to the nitrogen atom and the methoxy group. In many substituted pyridines, the chlorine at the 2- or 4-position is more labile.[5]

-

Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituents serve as reactive handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[6][7] This allows for the introduction of a wide range of carbon and heteroatom-based functionalities, making it a valuable intermediate for library synthesis in drug discovery programs. The reactivity in these reactions generally follows the trend I > Br > Cl, often requiring specific ligand systems to facilitate the coupling of chloro-substituted pyridines.[5]

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds and approved pharmaceuticals.[8] The specific substitution pattern of this compound offers a unique combination of electronic and steric properties that can be exploited in the design of novel therapeutic agents.

While specific examples of marketed drugs containing the this compound core are not prominent, its utility lies in its role as a versatile building block for the synthesis of compound libraries for high-throughput screening and lead optimization.[9][10] The presence of two distinct chlorine atoms allows for sequential and regioselective functionalization, enabling the exploration of chemical space around the pyridine core.

Potential Therapeutic Areas:

The functional group combination in this compound suggests its potential as an intermediate for compounds targeting a range of diseases. The pyridine core is a known pharmacophore in therapeutic areas including, but not limited to:

-

Oncology

-

Neuroscience

-

Inflammatory Diseases

-

Infectious Diseases

The ability to perform diverse chemical modifications on this scaffold allows medicinal chemists to fine-tune the physicochemical properties and biological activity of the resulting molecules to achieve desired therapeutic profiles.

Safety and Handling

Hazard Identification:

This compound is classified as a hazardous substance. The following hazard and precautionary statements are associated with this compound:

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. In case of inadequate ventilation, use a certified respirator.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The compound should be stored under an inert atmosphere.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique substitution pattern provides multiple reactive sites for the construction of complex molecular architectures. While detailed experimental data for this specific isomer is somewhat limited in the public domain, the known chemistry of related substituted pyridines provides a strong foundation for its application in the synthesis of novel compounds for drug discovery and other chemical industries. As research in these areas continues, the demand for versatile building blocks like this compound is expected to grow.

References

- 1. 2,4-Dichloropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2,6-DICHLORO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dichloro-4-methoxypyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Dichloro-4-methoxypyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details a robust and efficient synthetic methodology, starting from readily available precursors. Furthermore, it outlines a suite of analytical techniques for the comprehensive characterization of the final product, ensuring high purity and structural integrity. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of this compound

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. Their versatile chemical nature allows for a broad spectrum of pharmacological activities. Among these, this compound stands out as a crucial building block for constructing more complex molecular architectures. Its specific arrangement of chloro and methoxy substituents on the pyridine ring offers multiple reactive sites for further functionalization, making it an invaluable precursor in the synthesis of high-value compounds.

The strategic importance of this molecule lies in its utility in introducing the 2,3-dichloro-4-methoxyphenyl moiety into target structures. This can be a key pharmacophore or a synthetic handle for subsequent chemical transformations. Therefore, a reliable and well-characterized supply of this intermediate is paramount for any research and development program that utilizes it.

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several routes. However, for efficiency and scalability, a multi-step synthesis starting from 3-aminopyridine is often preferred in industrial settings.[1] This process involves a carefully orchestrated sequence of chlorination and diazotization reactions.

Synthetic Pathway Overview

The chosen synthetic strategy is a one-pot process that minimizes intermediate isolation steps, thereby improving overall yield and reducing operational complexity.[1][2] The pathway can be visualized as follows:

Caption: Synthetic pathway for this compound.

Rationale for Experimental Choices

-

Starting Material: 3-Aminopyridine is a commercially available and cost-effective starting material.[1]

-

One-Pot Synthesis: This approach is favored for its efficiency. By avoiding the isolation and purification of the 2-chloro-3-aminopyridine intermediate, the process is streamlined, reducing time and resource consumption.[1][2]

-

Catalyst: Copper (I) or (II) salts are effective catalysts for the Sandmeyer-type reaction, which converts the diazonium salt to the desired dichlorinated product.[1] The catalytically active species is believed to be a copper-pyridine complex formed in situ.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

3-Aminopyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Chlorine gas (or an alternative chlorinating agent)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl₂)

-

Dichloromethane (DCM)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Organic solvents for purification (e.g., hexanes, ethyl acetate)

Procedure:

-

Chlorination:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and thermometer, dissolve 3-aminopyridine in concentrated hydrochloric acid.

-

Cool the solution in an ice bath.

-

Slowly bubble chlorine gas through the solution while maintaining the temperature below 10 °C. The reaction is exothermic and requires careful temperature control.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

-

Diazotization and Sandmeyer-type Reaction:

-

To the same reaction mixture, add a catalytic amount of copper chloride.

-

Prepare a solution of sodium nitrite in water and cool it in an ice bath.

-

Slowly add the cold sodium nitrite solution to the reaction mixture, ensuring the temperature remains below 5 °C. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the mixture to stir at low temperature for 30 minutes, then slowly warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Neutralize the reaction mixture by carefully adding a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

-

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data Summary

| Technique | Key Observables and Expected Values |

| ¹H NMR | Aromatic protons on the pyridine ring. The methoxy group will appear as a singlet around 3.9-4.1 ppm. |

| ¹³C NMR | Aromatic carbons and the methoxy carbon. The carbons attached to chlorine will show characteristic shifts. |

| IR Spectroscopy | C-Cl stretching vibrations, C-O-C stretching of the methoxy group, and aromatic C-H and C=C/C=N stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound (178.01 g/mol ).[3][4] The isotopic pattern of the two chlorine atoms will be a key diagnostic feature. |

Experimental Workflow for Characterization

Caption: Workflow for the characterization of this compound.

Detailed Analytical Protocols

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. The expected spectrum will show two doublets in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet for the methoxy protons.

-

¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. This will provide signals for all six carbon atoms in the molecule, allowing for complete structural assignment.

3.3.2. Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Peaks: Look for characteristic absorption bands for C-Cl bonds (typically in the 800-600 cm⁻¹ region), C-O stretching of the ether (around 1250-1050 cm⁻¹), and aromatic ring vibrations.

3.3.3. Mass Spectrometry (MS)

-

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for this volatile compound.[5] Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used, particularly with Electrospray Ionization (ESI).[5]

-

Analysis: The mass spectrum will show the molecular ion peak (M⁺). A crucial diagnostic feature will be the isotopic pattern of the molecular ion, which arises from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M⁺, [M+2]⁺, and [M+4]⁺ peaks should appear in a characteristic ratio of approximately 9:6:1.

Safety and Handling

This compound should be handled with care. It is classified as harmful if swallowed and causes skin and eye irritation.[6] Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated area with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The one-pot synthetic method described is efficient and scalable, making it suitable for both research and industrial applications. The comprehensive characterization protocol ensures the production of a high-purity, well-defined chemical entity. By following the guidelines outlined in this document, researchers and drug development professionals can confidently produce and utilize this important chemical intermediate in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. CN101302190B - Method for preparing 2,3-dichloropyridine - Google Patents [patents.google.com]

- 3. 2,6-Dichloro-4-methoxypyridine | C6H5Cl2NO | CID 3319993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemuniverse.com [chemuniverse.com]

- 5. benchchem.com [benchchem.com]

- 6. achmem.com [achmem.com]

2,3-Dichloro-4-methoxypyridine molecular structure and weight

An In-Depth Technical Guide to 2,3-Dichloro-4-methoxypyridine (CAS: 1033203-57-4)

Abstract

Substituted pyridines are fundamental scaffolds in modern chemistry, serving as critical building blocks in the development of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive technical overview of this compound, a halogenated pyridine derivative. We will delve into its core molecular and physical properties, propose a logical synthetic pathway, present a predictive spectroscopic analysis for structural verification, and outline essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for synthetic planning and application.

Molecular Identity and Physicochemical Properties

This compound is a pyridine ring functionalized with two chlorine atoms at the C2 and C3 positions and a methoxy group at the C4 position. The presence and positioning of these functional groups create a unique electronic and steric profile, making it a potentially valuable intermediate for further chemical modification.

Molecular Structure

The structural arrangement of the atoms is depicted below. The chlorine substituents act as excellent leaving groups in nucleophilic substitution reactions and provide handles for metal-catalyzed cross-coupling reactions, while the methoxy group and the nitrogen atom modulate the reactivity of the pyridine ring.

Caption: Molecular structure of this compound.

Core Properties

The fundamental properties that define this compound are summarized in the table below. These identifiers are crucial for accurate sourcing, regulatory compliance, and literature searches.

| Property | Value | Source |

| CAS Number | 1033203-57-4 | [1][2][3] |

| Molecular Formula | C₆H₅Cl₂NO | [1][2] |

| Molecular Weight | 178.02 g/mol | [1] |

| Canonical SMILES | COC1=C(C(=NC=C1)Cl)Cl | [2] |

| Purity (Typical) | ≥98% | [1] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Protocol

This protocol is an illustrative example based on analogous reactions. The choice of starting material would need to be 2,3,4-trichloropyridine.

Reaction: 2,3,4-Trichloropyridine + Sodium Methoxide → this compound

Step-by-Step Methodology:

-

Reagent Preparation: In a nitrogen-purged, three-necked flask equipped with a magnetic stirrer and dropping funnel, suspend sodium hydride (NaH, 60% in mineral oil, 1.05 eq) in anhydrous dimethylformamide (DMF).

-

Nucleophile Formation: Cool the suspension to 0 °C in an ice bath. Slowly add methanol (1.05 eq) dropwise. The evolution of hydrogen gas will be observed as sodium methoxide is formed.

-

Expert Insight: The in-situ formation of sodium methoxide from NaH and methanol generates a potent, anhydrous nucleophile, which is more reactive than commercial sodium methoxide and avoids introducing protic solvents that can interfere with the reaction.

-

-

Substrate Addition: Once gas evolution ceases, add a solution of 2,3,4-trichloropyridine (1.0 eq) in anhydrous DMF to the flask.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Mechanistic Rationale: The SNAr reaction on a pyridine ring is most favorable at the C2, C4, and C6 positions due to stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen. The C4 position is particularly activated, making selective substitution of the C4-chloro group with methoxide highly plausible.

-

-

Workup and Purification: Upon completion, carefully quench the reaction with water. Partition the mixture between ethyl acetate and water. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by silica gel column chromatography, using a hexane/ethyl acetate gradient to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Predictive Spectroscopic Analysis for Structural Confirmation

Experimental spectra for this compound are not published in the search results. However, a robust, predictive analysis can be formulated based on the known spectroscopic behavior of analogous compounds like 2-chloro-3-methoxypyridine and 2-bromo-3-methoxypyridine[5]. This serves as a self-validating system for researchers who synthesize this compound.

General Analytical Protocol

-

Sample Preparation: Dissolve 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for NMR analysis.

-

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz spectrometer.

-

¹³C NMR Spectroscopy: Acquire a proton-decoupled spectrum on a 100 MHz spectrometer.

-

Mass Spectrometry (MS): Use Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-250.

Expected Spectroscopic Signatures

-

¹H NMR:

-

Aromatic Region: Two signals are expected for the two protons on the pyridine ring (H-5 and H-6). They should appear as doublets due to mutual coupling. The electron-withdrawing nature of the ring nitrogen and chlorine atoms will shift these protons downfield, likely in the δ 7.0-8.5 ppm range.

-

Methoxy Signal: A sharp singlet corresponding to the three methoxy protons (-OCH₃) is expected around δ 3.9-4.1 ppm.

-

-

¹³C NMR:

-

Six distinct signals are expected, one for each carbon atom.

-

The carbon attached to the methoxy group (C-4) will be significantly deshielded. Carbons attached to chlorine (C-2, C-3) will also show characteristic shifts. The carbon attached to the methoxy group (C4) would likely appear around 155 ppm, while the chlorinated carbons (C2, C3) and the nitrogen-adjacent carbon (C6) would also be significantly downfield.

-

-

Mass Spectrometry:

-

Molecular Ion (M⁺): The key diagnostic feature is the molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic cluster will be observed. The most abundant peak will be at m/z = 177 (for ³⁵Cl₂). There will be a significant M+2 peak at m/z = 179 (for one ³⁵Cl and one ³⁷Cl) and an M+4 peak at m/z = 181 (for ³⁷Cl₂).

-

Trustworthiness: The intensity ratio of these peaks (approximately 9:6:1) is a definitive confirmation of the presence of two chlorine atoms in the molecule, providing a powerful validation of the compound's identity.

-

Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) for this compound is available from the search results. The following guidance is synthesized from safety data for structurally related chlorinated and methoxylated pyridines and should be considered a general precaution[2][6][7][8].

GHS Hazard Classification (Anticipated)

| Hazard Statement | Description | Common to Related Pyridines |

| H302 | Harmful if swallowed | Yes[2][7] |

| H315 | Causes skin irritation | Yes[2][7] |

| H319 | Causes serious eye irritation | Yes[2][7] |

| H332 | Harmful if inhaled | Yes[2] |

| H335 | May cause respiratory irritation | Yes[7] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of vapors or dust.

-

Personal Protective Equipment: Wear appropriate PPE, including:

-

Nitrile gloves

-

Chemical safety goggles or a face shield

-

A flame-retardant lab coat

-

-

Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage[2].

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Applications and Research Outlook

As a poly-functionalized heterocyclic compound, this compound holds significant potential as a versatile intermediate in organic synthesis. The two distinct chlorine atoms can be selectively targeted for various transformations. For instance, one chlorine could be displaced via SNAr, while the other is used in a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This differential reactivity allows for the controlled, stepwise construction of complex molecular architectures, a highly desirable feature in the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals[9]. The methoxy group can also be cleaved to reveal a pyridone scaffold, further expanding its synthetic utility.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. achmem.com [achmem.com]

- 3. This compound | CAS#:1033203-57-4 | Chemsrc [chemsrc.com]

- 4. 2,6-DICHLORO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. 2,6-Dichloro-4-methoxypyridine | C6H5Cl2NO | CID 3319993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. innospk.com [innospk.com]

Spectroscopic Characterization of 2,3-Dichloro-4-methoxypyridine: A Technical Guide

Introduction

2,3-Dichloro-4-methoxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is paramount for its application in research and development. This technical guide provides an in-depth analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and drug development professionals, offering not only the spectral data but also a detailed interpretation based on fundamental principles and comparative analysis with related structures. The protocols for data acquisition are also outlined to provide a comprehensive understanding of the experimental context. Given the limited availability of public experimental data, this guide utilizes predicted spectra from validated computational tools, providing a robust framework for the characterization of this molecule.

Molecular Structure and Analysis

The structure of this compound dictates its spectroscopic properties. The pyridine ring is an electron-deficient aromatic system, and its electronic environment is further modified by the presence of two electron-withdrawing chlorine atoms and an electron-donating methoxy group. The relative positions of these substituents create a unique electronic and steric environment, which is reflected in the spectral data.

Caption: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. For this compound, we expect to see signals for the two aromatic protons on the pyridine ring and the three protons of the methoxy group.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum, generated using online prediction tools, shows two distinct regions: the aromatic region and the aliphatic region.[1][2]

Interpretation:

-

Aromatic Protons: The pyridine ring has two protons at positions 5 and 6. The proton at C6 is adjacent to the nitrogen atom, which is expected to deshield it, causing it to appear at a higher chemical shift (downfield). The proton at C5 is influenced by the electron-donating methoxy group at C4 and the electron-withdrawing chlorine at C3. These two protons will appear as doublets due to coupling with each other.

-

Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet in the upfield region of the spectrum. The electron-donating nature of the oxygen atom shields these protons relative to the aromatic protons.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | Doublet | 1H | H-6 |

| ~7.05 | Doublet | 1H | H-5 |

| ~3.95 | Singlet | 3H | -OCH₃ |

Experimental Protocol for ¹H NMR Data Acquisition

A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural elucidation.

Caption: General workflow for ¹H NMR data acquisition and processing.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, we expect six distinct signals, one for each of the five carbon atoms in the pyridine ring and one for the methoxy carbon.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum, generated using online prediction tools, shows six signals in the range of 50-160 ppm.[3]

Interpretation:

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the substituents. The carbons directly attached to the chlorine atoms (C2 and C3) and the oxygen atom (C4) will be significantly affected. The carbon adjacent to the nitrogen (C6) will also be deshielded.

-

Methoxy Carbon: The carbon of the methoxy group will appear at the most upfield position due to the shielding effect of the attached oxygen.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~158 | C-4 |

| ~150 | C-2 |

| ~148 | C-6 |

| ~125 | C-3 |

| ~110 | C-5 |

| ~57 | -OCH₃ |

Experimental Protocol for ¹³C NMR Data Acquisition

The acquisition of a ¹³C NMR spectrum generally requires a larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. The protocol is similar to that of ¹H NMR, with adjustments to the acquisition parameters.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-Cl, C-O, C=C, C=N, and C-H bonds.

Predicted IR Absorption Bands

Based on the functional groups present, the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch (-OCH₃) |

| 1600-1450 | C=C and C=N ring stretching |

| 1250-1200 | Aryl-O-C asymmetric stretch |

| 1050-1000 | Aryl-O-C symmetric stretch |

| 800-600 | C-Cl stretch |

Experimental Protocol for FT-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Caption: A simplified workflow for FT-IR data acquisition using the ATR technique.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry can be used to determine the molecular weight and to gain structural information from the fragmentation pattern.

Predicted Mass Spectrum

The predicted mass spectrum, generated using online fragmentation prediction tools, will show the molecular ion peak and several fragment ions.[4]

Molecular Ion and Isotopic Pattern:

The molecular weight of this compound is 178.01 g/mol . Due to the presence of two chlorine atoms, the molecular ion will appear as a cluster of peaks. The two most abundant isotopes of chlorine are ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This will result in three main peaks for the molecular ion:

-

M⁺ (m/z ≈ 177): Containing two ³⁵Cl atoms.

-

(M+2)⁺ (m/z ≈ 179): Containing one ³⁵Cl and one ³⁷Cl atom.

-

(M+4)⁺ (m/z ≈ 181): Containing two ³⁷Cl atoms.

The relative intensities of these peaks will be approximately 9:6:1.

Fragmentation Pathways:

The fragmentation of the molecular ion is expected to proceed through the loss of stable neutral molecules or radicals. Common fragmentation pathways for this type of compound include the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide. The loss of a chlorine radical is also a likely fragmentation pathway.

Caption: Proposed major fragmentation pathways for this compound.

Predicted Major Fragments

| m/z (for ³⁵Cl) | Proposed Formula |

| 177 | [C₆H₅Cl₂NO]⁺˙ (Molecular Ion) |

| 162 | [C₅H₂Cl₂NO]⁺ |

| 142 | [C₆H₅ClNO]⁺ |

| 134 | [C₄H₂Cl₂N]⁺ |

Experimental Protocol for Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common method for the analysis of small, volatile organic molecules.

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Summary and Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a comprehensive overview of the expected spectral data based on computational predictions, along with detailed interpretations and standard experimental protocols. The predicted data serves as a valuable reference for researchers working with this compound, enabling them to confirm its structure and purity with confidence. While predicted data is a powerful tool, experimental verification remains the gold standard in chemical analysis.

References

Chemical reactivity and stability of 2,3-Dichloro-4-methoxypyridine

An In-Depth Technical Guide to the Chemical Reactivity and Stability of 2,3-Dichloro-4-methoxypyridine

Introduction: The Strategic Value of a Polysubstituted Pyridine

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and process development. Its strategic importance stems from the orthogonal reactivity of its substituents: two chlorine atoms at positions amenable to distinct transformations and a methoxy group that electronically influences the pyridine ring. This guide provides a comprehensive overview of its chemical behavior, offering field-proven insights into its stability, reactivity, and application in modern synthetic chemistry. As a key building block, its structure is leveraged for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[1] The interplay between the electron-withdrawing nitrogen atom and the substituent pattern dictates its unique chemical personality, making a deep understanding of its reactivity essential for its effective utilization.

Part 1: Physicochemical Properties and Stability Profile

A foundational understanding of a reagent's physical properties and stability is paramount for its safe and effective use in synthesis.

Physical and Chemical Properties

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1033203-57-4 | [2] |

| Molecular Formula | C₆H₅Cl₂NO | [2] |

| Molecular Weight | 178.01 g/mol | [2] |

| Appearance | Not specified, likely a solid | N/A |

| Storage | Inert atmosphere, Room Temperature | [2] |

Stability and Handling

General Stability: The product is considered chemically stable under standard ambient conditions (room temperature).[3] However, like many halogenated heterocycles, its stability can be compromised by specific environmental factors.

Influence of pH:

-

Acidic Conditions: Under acidic conditions, the pyridine nitrogen can be protonated. This protonation can influence the electronic properties of the ring and the reactivity of its substituents.[4] While generally stable, strong acidic conditions coupled with heat could potentially lead to the hydrolysis of the methoxy group.

-

Basic Conditions: The compound is susceptible to degradation under strongly basic conditions, primarily through nucleophilic aromatic substitution, where the chlorine atoms can be displaced. This reactivity is, however, often harnessed for synthetic purposes.

Thermal and Light Sensitivity: Vapor/air mixtures can become explosive upon intense warming.[3] It is advisable to store the compound away from heat and sources of ignition.[3] While specific data on photostability is limited, it is standard practice for complex organic molecules to be stored protected from light to prevent photochemical degradation.

Recommended Storage: To ensure long-term integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[2] This minimizes exposure to moisture and atmospheric oxygen, which could promote hydrolysis or other degradation pathways.[4]

Part 2: A Deep Dive into Chemical Reactivity

The synthetic utility of this compound is defined by the reactivity of its chloro-substituents. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the positions ortho and para (C2, C4, C6) to the nitrogen atom.[5][6]

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry. The mechanism involves the attack of a nucleophile on the electron-deficient ring, forming a high-energy, anionic intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group (in this case, a chloride ion) to restore aromaticity.[5][6][7]

Regioselectivity: In this compound, the C2 and C3 positions bear chlorine atoms. The C2 position is significantly more activated towards nucleophilic attack than the C3 position. This is because the negative charge of the intermediate formed upon attack at C2 can be delocalized onto the electronegative nitrogen atom, a stabilizing resonance form that is not possible for attack at C3.[5][6] Therefore, SNAr reactions will preferentially occur at the C2 position.

Diagram: Generalized SNAr Mechanism at C2

Caption: SNAr reaction proceeds via a stabilized anionic intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling has revolutionized C-C and C-N bond formation, offering milder conditions and broader functional group tolerance than traditional methods.[8][9] this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron species with a halide.[10] The reaction is valued for its mild conditions and the low toxicity of its boron-containing reagents.[11]

-

Causality of Experimental Choice: The choice of palladium catalyst, ligand, and base is critical. The base (e.g., Na₂CO₃, K₃PO₄) activates the boronic acid, facilitating transmetalation to the palladium center.[12] The ligand (e.g., a phosphine) stabilizes the palladium catalyst and modulates its reactivity. For chloroarenes, which are less reactive than bromo- or iodoarenes, more electron-rich and bulky phosphine ligands are often required to promote the initial oxidative addition step.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

For the synthesis of aryl amines, the Buchwald-Hartwig amination offers a powerful alternative to SNAr.[8] It involves the palladium-catalyzed coupling of an amine with an aryl halide.[13]

-

Expertise & Causality: This reaction overcomes the limitations of SNAr, which often requires harsh conditions or highly activated substrates. The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is crucial.[13] The base deprotonates the amine after it coordinates to the palladium center, forming the key palladium-amido complex that precedes reductive elimination.[13][14] The development of specialized, bulky electron-rich phosphine ligands (e.g., BrettPhos) has been instrumental in making the coupling of less reactive aryl chlorides efficient.[9]

Diagram: Buchwald-Hartwig Amination Cycle

Caption: The catalytic cycle for Buchwald-Hartwig amination.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15] This reaction is fundamental for synthesizing arylalkynes and conjugated enynes.[16]

-

Mechanism & Causality: The reaction uniquely employs a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI).[15][17] The palladium catalyst follows a cycle similar to other cross-couplings. The crucial role of the copper co-catalyst is to react with the terminal alkyne (after deprotonation by the amine base) to form a copper acetylide intermediate.[16] This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, which is the rate-determining step, leading to the final product after reductive elimination.[16]

Diagram: Sonogashira Coupling Dual Catalytic Cycle

Caption: The interconnected palladium and copper cycles in Sonogashira coupling.

Part 3: Validated Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific substrate and laboratory conditions. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for SNAr with an Amine

This protocol describes the substitution of the C2-chloro atom with a generic secondary amine.

-

Materials: this compound (1.0 eq), secondary amine (1.2 eq), potassium carbonate (2.0 eq), and a polar aprotic solvent such as DMF or DMSO.

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, potassium carbonate, and the solvent.

-

Reaction: Add the amine to the stirring suspension. Heat the reaction mixture to 80-120 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove the solvent and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details a typical Suzuki coupling at the C2 position.

-

Materials: this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), 2M aqueous sodium carbonate solution (3.0 eq), and a solvent system like 1,4-dioxane or toluene.

-

Setup: Combine the this compound, arylboronic acid, and palladium catalyst in a flask.

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add the degassed solvent and the sodium carbonate solution.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and separate the layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purification: Purify the residue via flash chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a method for C-N bond formation using a modern catalyst system.

-

Materials: this compound (1.0 eq), primary or secondary amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like XPhos or BrettPhos (0.04 eq), sodium tert-butoxide (1.4 eq), and an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Setup: In a glovebox or under an inert atmosphere, charge an oven-dried flask with the palladium precursor, ligand, and sodium tert-butoxide.

-

Reaction: Add the solvent, followed by the this compound and the amine. Seal the flask and heat to the required temperature (typically 80-110 °C).

-

Monitoring & Workup: Monitor the reaction. Upon completion, cool to room temperature, dilute with ether, and filter through a pad of Celite® to remove palladium residues.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Part 4: Safety and Handling

Professional diligence requires strict adherence to safety protocols when handling any chemical reagent.

-

Hazard Statements: According to supplier information, this compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[2]

-

Precautionary Statements: Key precautionary measures include: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Personal Protective Equipment (PPE): Always use this compound within a certified chemical fume hood. Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[18]

-

Spill & Disposal: In case of a spill, avoid dust formation.[18] Collect the material using appropriate methods for solid waste and dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable building block for modern organic synthesis. Its reactivity is dominated by the electron-deficient nature of the pyridine ring, which enables selective functionalization at the C2 position via both nucleophilic aromatic substitution and, more powerfully, a range of palladium-catalyzed cross-coupling reactions. A thorough understanding of its stability profile and the mechanistic principles behind its transformations, as detailed in this guide, empowers researchers to harness its full synthetic potential in the development of novel pharmaceuticals and other advanced materials.

References

- 1. innospk.com [innospk.com]

- 2. achmem.com [achmem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. youtube.com [youtube.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. research.rug.nl [research.rug.nl]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Buchwald-Hartwig_reaction [chemeurope.com]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 18. echemi.com [echemi.com]

The Strategic Utility of 2,3-Dichloro-4-methoxypyridine in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount. Among these, 2,3-dichloro-4-methoxypyridine has emerged as a pivotal building block, offering a unique combination of reactive sites that can be selectively manipulated to construct complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and diverse applications of this versatile intermediate, grounded in established chemical principles and supported by practical, field-proven insights. Its utility stems from the differential reactivity of its two chlorine substituents, modulated by the electronic influence of the pyridine nitrogen and the C4-methoxy group, enabling a range of regioselective transformations.

Core Principles of Reactivity: An Electronic and Steric Analysis

The reactivity of this compound is governed by the interplay of several factors: the inherent electron deficiency of the pyridine ring, the activating effect of the ring nitrogen on the C2 and C4 positions towards nucleophilic attack, the electron-donating nature of the C4-methoxy group, and the distinct electronic environments of the C2-Cl and C3-Cl bonds.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine nitrogen atom withdraws electron density from the ring, particularly from the α (C2, C6) and γ (C4) positions, making them susceptible to nucleophilic attack. In this compound, the C2 position is doubly activated by the adjacent nitrogen and the electron-withdrawing C3-chloro substituent. Consequently, nucleophilic aromatic substitution (SNAr) reactions are generally expected to occur preferentially at the C2 position. The attack of a nucleophile at C2 generates a Meisenheimer intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom, a stabilizing resonance form that is not possible with attack at the C3 position.[1][2]

Caption: Regioselectivity in Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the relative reactivity of the C-Cl bonds is primarily dictated by the ease of oxidative addition of the palladium(0) catalyst. Generally, the C-X bond at the more electron-deficient position is more reactive. For dihalopyridines, the reactivity order is often C2 > C4 > C3. Therefore, in many cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, selective functionalization at the C2 position is anticipated, leaving the C3-Cl bond intact for subsequent transformations. However, the choice of ligand, base, and reaction conditions can sometimes be tailored to alter this inherent regioselectivity.

Synthetic Applications and Methodologies

The differential reactivity of the chloro substituents makes this compound a valuable precursor for the synthesis of polysubstituted pyridines.

Regioselective Nucleophilic Aromatic Substitution

As predicted by electronic effects, the C2-chloro is significantly more labile towards nucleophilic displacement. This allows for the selective introduction of a wide range of nucleophiles at this position.

Experimental Protocol: Synthesis of 2-Amino-3-chloro-4-methoxypyridine

This protocol illustrates a typical SNAr reaction where an amine selectively displaces the C2-chloride.

-

Reaction Setup: To a sealable reaction vessel, add this compound (1.0 eq.), the desired amine (1.2-2.0 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.).

-

Solvent: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Seal the vessel and heat the mixture to 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Reactant/Reagent | Molar Eq. | Purpose |

| This compound | 1.0 | Substrate |

| Amine | 1.2 - 2.0 | Nucleophile |

| K₂CO₃ or Cs₂CO₃ | 2.0 | Base |

| DMF or DMSO | - | Solvent |

Regioselective Palladium-Catalyzed Cross-Coupling Reactions

The enhanced reactivity of the C2-Cl bond towards oxidative addition allows for selective cross-coupling, providing a powerful tool for C-C and C-N bond formation.

The Suzuki-Miyaura coupling enables the introduction of aryl, heteroaryl, or vinyl substituents at the C2 position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C2

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos) (1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 eq.).

-

Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Reaction Conditions: Heat the mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent. The organic phase is washed, dried, and concentrated. The residue is then purified by column chromatography.

Caption: Regioselective Functionalization at the C2 Position.

This reaction provides a versatile and efficient method for the synthesis of 2-amino-3-chloro-4-methoxypyridine derivatives. The choice of ligand is crucial for achieving high yields and broad substrate scope.[1]

Experimental Protocol: Selective Buchwald-Hartwig Amination at C2

-

Reaction Setup: To a Schlenk tube, add this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 1.5-2x mol% relative to Pd), and a strong base (e.g., NaOtBu, LiHMDS, 1.4 eq.).

-

Solvent: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

-

Reaction Conditions: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by an appropriate chromatographic method.

-

Work-up and Purification: After completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

| Catalyst System Component | Typical Loading | Role |

| Palladium Precatalyst | 1-3 mol% | Source of active Pd(0) |

| Phosphine Ligand | 1.5-2x mol% (vs. Pd) | Stabilizes Pd, facilitates catalytic cycle |

| Base (e.g., NaOtBu) | 1.4 eq. | Amine deprotonation, facilitates reductive elimination |

Case Study: Application in Kinase Inhibitor Synthesis

The 2-amino-3-chloro-4-methoxypyridine core, readily accessible from this compound, is a valuable scaffold in medicinal chemistry. For instance, it can serve as a key intermediate in the synthesis of certain kinase inhibitors, where the 2-amino group acts as a hydrogen bond donor/acceptor and the remaining C3-chloro position allows for further diversification through subsequent cross-coupling reactions. This stepwise functionalization is a powerful strategy for generating libraries of compounds for structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined and predictable regioselectivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the controlled and sequential introduction of various functional groups. This capability is of paramount importance in the multi-step synthesis of complex target molecules, particularly in the fields of drug discovery and materials science. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the strategic application of intermediates like this compound will undoubtedly play an increasingly significant role in enabling synthetic innovation. Further exploration of its reactivity with novel catalytic systems and its incorporation into a broader range of complex molecular targets will continue to expand its utility in modern organic chemistry.

References

Discovering Novel Reactions with 2,3-Dichloro-4-methoxypyridine: An In-Depth Technical Guide

Foreword

For researchers, medicinal chemists, and professionals in drug development, the exploration of novel chemical space is paramount to innovation. Heterocyclic compounds, particularly substituted pyridines, form the backbone of countless therapeutic agents. Among these, 2,3-Dichloro-4-methoxypyridine stands out as a uniquely versatile building block. Its strategic placement of two distinct chlorine atoms and an electronically influential methoxy group provides a rich platform for synthetic diversification. This guide serves as a technical deep-dive into the core reactivity of this compound, moving beyond simple reaction lists to explain the underlying principles and provide field-proven, reliable protocols for its application.

PART 1: The Strategic Value and Electronic Profile of this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, prized for its metabolic stability and ability to form key hydrogen bonds with biological targets. The specific architecture of this compound offers a compelling proposition for synthetic chemists.

-

C2-Chloride: Positioned ortho to the ring nitrogen, this chloride is highly activated towards nucleophilic attack. The nitrogen atom provides powerful resonance stabilization to the anionic intermediate formed during a nucleophilic aromatic substitution (SNAr) reaction.

-

C3-Chloride: Located meta to the nitrogen, this chloride is significantly less activated towards SNAr. This inherent electronic difference is the cornerstone of achieving selective, stepwise functionalization.

-

C4-Methoxy Group: As an electron-donating group, the methoxy substituent modulates the overall electron density of the ring, subtly influencing reaction rates and providing an additional site for potential chemical modification (e.g., ether cleavage) in later synthetic steps.

This electronic arrangement allows chemists to orchestrate a sequence of reactions, using the differential reactivity of the C2 and C3 positions to build molecular complexity in a controlled and predictable manner.

PART 2: Core Reactivity I - Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is arguably the most fundamental reaction class for this substrate. The electron-deficient nature of the pyridine ring makes it highly susceptible to attack by a wide range of nucleophiles.

Causality of Regioselectivity: Why C2 Reacts First

The pronounced selectivity for substitution at the C2 position is a direct consequence of mechanistic stability. During an SNAr reaction, the nucleophile adds to the aromatic ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate determines the reaction's feasibility and regiochemical outcome.

-

Attack at C2 (or C4): When a nucleophile attacks the C2 position, the resulting negative charge can be delocalized across the ring and, crucially, onto the electronegative nitrogen atom.[2] This resonance form provides significant stabilization, lowering the activation energy for the reaction at this site.

-

Attack at C3: If attack were to occur at the C3 position, the negative charge in the Meisenheimer intermediate cannot be delocalized onto the nitrogen.[2] This lack of stabilization makes the pathway for C3 substitution significantly less favorable.

This principle is the foundation for designing selective monosubstitution reactions with high confidence.

Field-Proven Protocol: Selective Monosubstitution with an Amine Nucleophile

This self-validating protocol provides a reliable method for the selective displacement of the C2-chloride.

Materials:

-

This compound

-

Morpholine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

-

Nucleophile Addition: Add morpholine (1.2 eq) to the stirring suspension at room temperature.

-

Heating and Monitoring: Heat the reaction mixture to 85 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

-

Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous phase three times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 4-(3-chloro-4-methoxypyridin-2-yl)morpholine.

Data Presentation: Representative Yields for SNAr

| Nucleophile | Reagent | Typical Yield (%) |

| Secondary Amine | Morpholine | >90% |

| Primary Amine | Benzylamine | 85-95% |

| Alkoxide | Sodium Methoxide | >95% |

| Thiol | Sodium Thiophenoxide | 80-90% |

Visualization: SNAr Experimental Workflow

References

A Theoretical Investigation of the Electronic Properties of 2,3-Dichloro-4-methoxypyridine: A Methodological Guide

Abstract

This technical guide provides a comprehensive theoretical framework for elucidating the electronic structure of 2,3-Dichloro-4-methoxypyridine, a substituted pyridine of significant interest in medicinal chemistry and materials science. In the absence of extensive experimental data on its electronic properties, this document outlines established computational protocols based on Density Functional Theory (DFT) to model, analyze, and predict its behavior. By leveraging methodologies successfully applied to structurally analogous pyridine derivatives, this paper serves as a foundational resource for in-silico investigations. It offers detailed protocols, guidelines for data interpretation, and visualizations of the theoretical workflows. This approach empowers researchers to predict key electronic characteristics, including molecular orbital energies, electron density distributions, and spectroscopic properties, which are critical for applications in drug design and materials development.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of its physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. The title compound, this compound, incorporates several key functional groups: two electronegative chlorine atoms and an electron-donating methoxy group. This unique combination is anticipated to create a distinct electronic landscape, influencing its reactivity and potential as a scaffold in drug discovery.

A thorough understanding of the electronic structure of this compound is paramount for designing novel compounds with desired functionalities.[2] Theoretical and computational chemistry provide powerful tools to elucidate these properties at a molecular level.[3] Among the various computational methods, Density Functional Theory (DFT) has emerged as a robust and widely used approach for studying the electronic structure of organic molecules due to its favorable balance of accuracy and computational expense.[4]

This guide will detail a systematic in-silico approach to characterize the electronic properties of this compound, providing researchers with a practical workflow for their own investigations.

Theoretical and Computational Methodologies

The electronic structure of this compound can be effectively investigated using DFT. The following protocol outlines a standard computational workflow for a thorough theoretical analysis.

Geometry Optimization

The first step in any computational study is to determine the ground-state molecular geometry. This is achieved by performing a geometry optimization, which locates the minimum energy conformation on the potential energy surface.

Protocol:

-

Method: Density Functional Theory (DFT)

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

-

Basis Set: 6-311++G(d,p)

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.[2]

Causality of Choice: The B3LYP functional is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[1][5] The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and weak non-covalent interactions, and polarization functions (d,p) to allow for flexibility in the electron distribution. This level of theory is well-suited for obtaining reliable geometries and electronic properties of substituted pyridines.[4]

References

Methodological & Application

Application Notes & Protocols: 2,3-Dichloro-4-methoxypyridine as a Versatile Building Block for Medicinal Chemistry

Introduction: The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a highly sought-after motif in drug design. Within this class, functionalized pyridines serve as invaluable starting materials for constructing complex molecular architectures. 2,3-Dichloro-4-methoxypyridine is a particularly powerful building block, offering multiple, distinct reaction sites that can be selectively addressed to generate diverse libraries of compounds. This guide provides an in-depth analysis of its reactivity, along with detailed protocols for its application in key synthetic transformations central to drug discovery.

Section 1: Physicochemical Properties & Critical Safety Information

Before commencing any experimental work, a thorough understanding of the reagent's properties and safe handling procedures is paramount.

Physicochemical Data

The following table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 1033203-57-4 | [3][4] |

| Molecular Formula | C₆H₅Cl₂NO | [3] |

| Molecular Weight | 178.02 g/mol | [3] |

| Appearance | Expected to be a solid or liquid | N/A |

| Purity | Typically ≥98% | [3] |

| SMILES | COC1=C(Cl)C(Cl)=NC=C1 | N/A |

Safety & Handling: A Mandate for Caution

Substituted chloropyridines demand rigorous safety protocols. While a specific Safety Data Sheet (SDS) for this compound must be consulted, the hazards associated with analogous compounds provide a strong directive for cautious handling.[5][6]

-

Toxicity: Halogenated pyridines can be harmful if swallowed, fatal in contact with skin, and fatal if inhaled. They often cause skin irritation and serious eye damage.[6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[6] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or dust.[5]

-

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[5] Ensure an eyewash station and safety shower are readily accessible.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][7] Store away from strong oxidizing agents and strong acids.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Section 2: The Reactivity Landscape of this compound

The synthetic utility of this building block stems from the differential reactivity of its two chlorine substituents. The electronic nature of the pyridine ring, influenced by the nitrogen heteroatom and the methoxy group, dictates the regioselectivity of nucleophilic and cross-coupling reactions.

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). This reactivity is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), as the anionic Meisenheimer intermediate formed during the reaction is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom.[8][9] In this compound, the C2 position is highly activated towards SNAr, while the C3 position is significantly less so. The C4 position is occupied by a methoxy group, which is a poor leaving group compared to chloride.

This electronic disparity allows for a sequential and controlled functionalization strategy, making it a highly valuable and versatile intermediate.

Diagram: Regioselectivity of Nucleophilic Attack

The diagram below illustrates why nucleophilic attack is favored at the C2 position over the C3 position, based on the stability of the resulting intermediate.

Caption: Logical flow showing favored C2 vs. disfavored C3 nucleophilic attack.

Section 3: Key Transformations & Experimental Protocols

The differential reactivity of the chloro-substituents enables a range of powerful transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Protocol: Selective Nucleophilic Aromatic Substitution (SNAr) at C2

This protocol details the selective displacement of the C2-chloride with an amine, a common transformation in medicinal chemistry. The higher reactivity of the C2 position allows this reaction to proceed under relatively mild conditions, leaving the C3-chloride intact for subsequent modification.

Workflow: Selective Amination at C2

Caption: Step-by-step workflow for selective SNAr at the C2 position.

Step-by-Step Methodology:

-

Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq), the desired primary or secondary amine (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). The reaction concentration is typically 0.1-0.5 M.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).

-